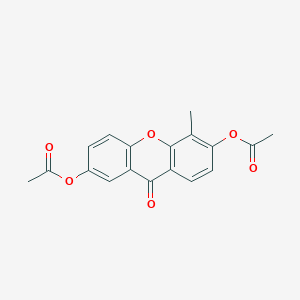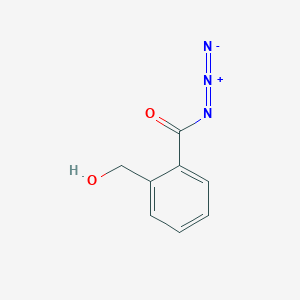
2-(Hydroxymethyl)benzoyl azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Hydroxymethyl)benzoyl azide is an organic compound that belongs to the class of azides. Azides are known for their unique reactivity and are widely used in organic synthesis. This compound is characterized by the presence of a hydroxymethyl group attached to a benzoyl azide moiety, making it a versatile intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(hydroxymethyl)benzoyl azide typically involves the reaction of 2-(hydroxymethyl)benzoic acid with sodium azide in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an acyl chloride intermediate, which then reacts with sodium azide to form the desired azide compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
化学反应分析
Types of Reactions: 2-(Hydroxymethyl)benzoyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Rearrangement Reactions: The compound can undergo the Curtius rearrangement, where the azide group is converted to an isocyanate intermediate, which can further react to form amines or other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Rearrangement: Heat or acid catalysts to facilitate the Curtius rearrangement.
Major Products Formed:
Amines: From reduction reactions.
Isocyanates: From rearrangement reactions.
科学研究应用
2-(Hydroxymethyl)benzoyl azide has several applications in scientific research:
作用机制
The mechanism of action of 2-(hydroxymethyl)benzoyl azide primarily involves its reactivity as an azide. The azide group can undergo nucleophilic substitution, reduction, and rearrangement reactions, leading to the formation of various products. These reactions often involve the formation of intermediates such as isocyanates, which can further react to form amines or other derivatives .
相似化合物的比较
Benzoyl Azide: Similar in structure but lacks the hydroxymethyl group, making it less versatile in certain reactions.
2-(Hydroxymethyl)benzoic Acid: Precursor to 2-(hydroxymethyl)benzoyl azide, but lacks the azide functionality.
Phenyl Azide: Contains an azide group attached to a phenyl ring, but lacks the benzoyl and hydroxymethyl groups.
Uniqueness: this compound is unique due to the presence of both the hydroxymethyl and azide groups, which provide a combination of reactivity and functionalization options not found in similar compounds .
属性
CAS 编号 |
61361-07-7 |
|---|---|
分子式 |
C8H7N3O2 |
分子量 |
177.16 g/mol |
IUPAC 名称 |
2-(hydroxymethyl)benzoyl azide |
InChI |
InChI=1S/C8H7N3O2/c9-11-10-8(13)7-4-2-1-3-6(7)5-12/h1-4,12H,5H2 |
InChI 键 |
TYQDSFRUYYACRB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CO)C(=O)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


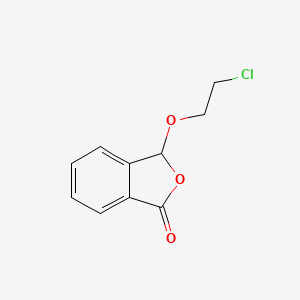

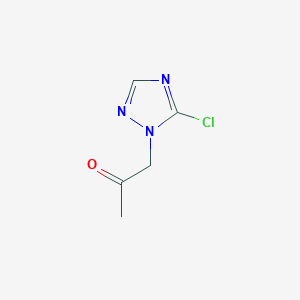
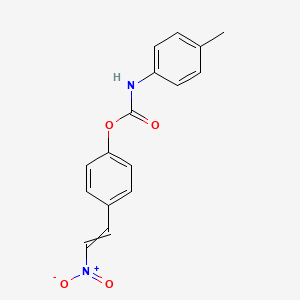

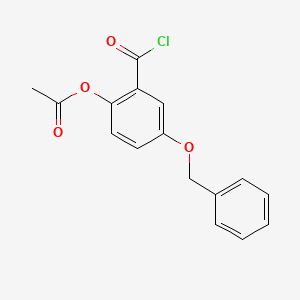
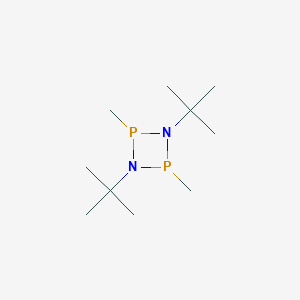
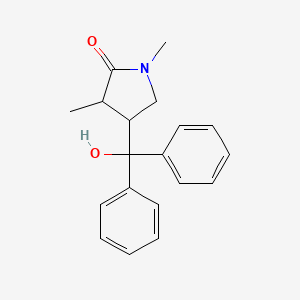
![2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]-3,6-dihydro-2H-pyran](/img/structure/B14584372.png)
![2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate](/img/structure/B14584378.png)

![Spiro[bicyclo[4.3.1]decane-10,2'-oxirane]](/img/structure/B14584391.png)
